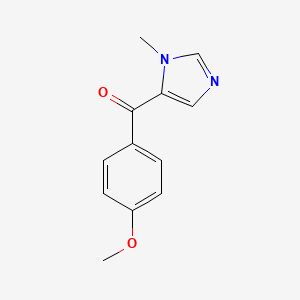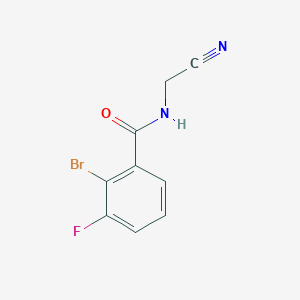
N-(N-Acetylvalyl)-N-nitrosoglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-Acetylvalyl)-N-nitrosoglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a valyl residue, and a nitroso group attached to a glycine backbone. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in organic chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Acetylvalyl)-N-nitrosoglycine typically involves a multi-step process. One common method starts with the acetylation of valine to form N-acetylvaline. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
N-(N-Acetylvalyl)-N-nitrosoglycine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetyl and nitroso groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of novel materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(N-Acetylvalyl)-N-nitrosoglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the acetyl and valyl residues may interact with protein active sites, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylvaline: A simpler analog without the nitroso group, used in peptide synthesis.
N-Nitrosoglycine: Lacks the acetyl and valyl residues, primarily studied for its nitrosation reactions.
Uniqueness
N-(N-Acetylvalyl)-N-nitrosoglycine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
99152-10-0 |
|---|---|
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-[[(2R)-2-acetamido-3-methylbutanoyl]-nitrosoamino]acetic acid |
InChI |
InChI=1S/C9H15N3O5/c1-5(2)8(10-6(3)13)9(16)12(11-17)4-7(14)15/h5,8H,4H2,1-3H3,(H,10,13)(H,14,15)/t8-/m1/s1 |
InChI Key |
XZUXDHWLWRENOL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N(CC(=O)O)N=O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N(CC(=O)O)N=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


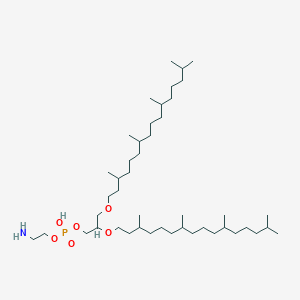
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
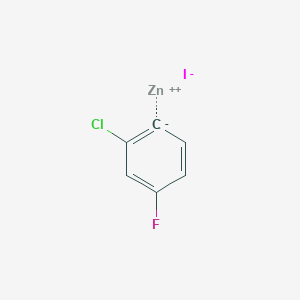

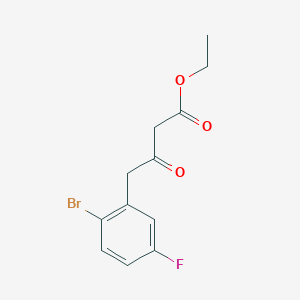

![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
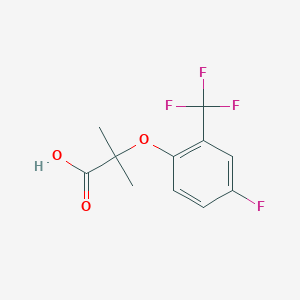
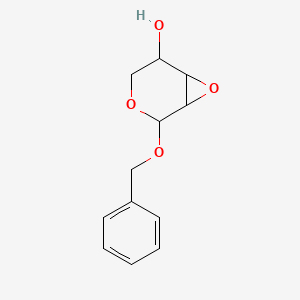

![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
